4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2,5-dicarboxylic acid diethyl ester
Overview
Description
4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2,5-dicarboxylic acid diethyl ester is a complex organic compound belonging to the class of pyrazolopyridines
Synthetic Routes and Reaction Conditions:
1,3-Dipolar Cycloaddition: One common synthetic route involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by subsequent reactions to form the desired pyrazolopyridine derivative[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo 1,5-.
Hydrogenation: Another method includes the hydrogenation of pyrazolo[1,5-a]pyridines, which involves the reduction of pyrazolopyridine derivatives to achieve the desired structure[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo 1,5-.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the pyrazole and pyridine rings can lead to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidized derivatives: Various oxidized forms of the compound.
Reduced forms: Reduced analogs of the compound.
Substituted derivatives: Different substituted pyrazolopyridines.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets and pathways. Medicine: The compound is being investigated for its therapeutic properties, including its potential use in drug discovery and development. Industry: Its applications extend to the agrochemical industry, where it can be used as a building block for the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism by which 4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2,5-dicarboxylic acid diethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar bicyclic structure but may differ in substitution patterns and functional groups.
Pyrazolopyrimidines: These compounds feature a pyrazole ring fused to a pyrimidine ring, offering different chemical properties and biological activities.
Uniqueness: 4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2,5-dicarboxylic acid diethyl ester stands out due to its specific substitution pattern and the presence of the oxo group, which can influence its reactivity and biological activity.
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Properties
IUPAC Name |
diethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-3-19-12(17)8-5-6-15-10(11(8)16)7-9(14-15)13(18)20-4-2/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSQEPXCIRVHSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN2C(=CC(=N2)C(=O)OCC)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139750 | |
Record name | 2,5-Diethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyridine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301139750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459157-16-5 | |
Record name | 2,5-Diethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyridine-2,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459157-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyridine-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301139750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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